Cas no 4439-83-2 (2-amino-4-oxopentanoic acid)

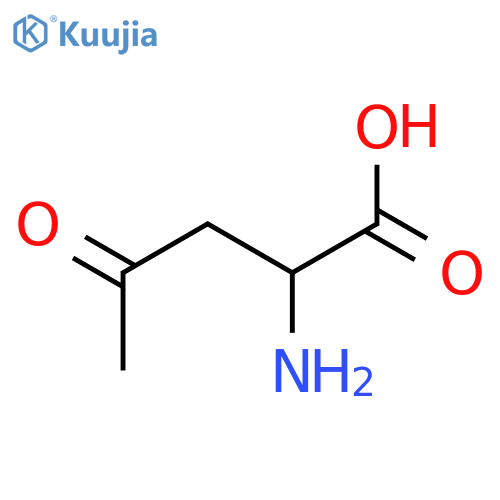

2-amino-4-oxopentanoic acid structure

商品名:2-amino-4-oxopentanoic acid

2-amino-4-oxopentanoic acid 化学的及び物理的性質

名前と識別子

-

- (S)-2-Amino-4-oxopentanoic acid

- (2S)-2-amino-4-oxopentanoic acid

- Norvaline, 4-oxo-

- Norvaline, 4-oxo- (9CI)

- 2-Amino-4-ketopentanoate

- 2-amino-4-oxo-pentanoic acid

- 2-Amino-4-oxo-valeriansaeure

- 2-amino-4-oxo-valeric acid

- 4-Oxo-Norvaline

- aminolevulinic acid

- Norvaline,4-oxo

- 2-amino-4-oxopentanoic acid

- LMFA01060171

- 4439-83-2

- 51268-84-9

- EN300-312777

- CS-0272038

- L-Norvaline, 4-oxo-

- 4-oxo-L-norvaline

- SCHEMBL6027700

- AKOS006338932

- Norvaline,4-oxo-(9CI)

- DB-277019

-

- インチ: InChI=1S/C5H9NO3/c1-3(7)2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)

- InChIKey: QUCHWTCTBHQQDU-UHFFFAOYSA-N

- ほほえんだ: NC(CC(=O)C)C(O)=O

計算された属性

- せいみつぶんしりょう: 131.05800

- どういたいしつりょう: 131.058

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.4A^2

- 疎水性パラメータ計算基準値(XlogP): -3.7

じっけんとくせい

- 密度みつど: 1.227 g/cm3

- ふってん: 289.1ºC at 760 mmHg

- フラッシュポイント: 128.7ºC

- PSA: 80.39000

- LogP: 0.07770

2-amino-4-oxopentanoic acid セキュリティ情報

2-amino-4-oxopentanoic acid 税関データ

- 税関コード:2922509090

- 税関データ:

中国税関コード:

2922509090概要:

2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-amino-4-oxopentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-149365-5.0g |

2-amino-4-oxopentanoic acid |

4439-83-2 | 5g |

$2940.0 | 2023-06-08 | ||

| Enamine | EN300-149365-0.05g |

2-amino-4-oxopentanoic acid |

4439-83-2 | 0.05g |

$851.0 | 2023-06-08 | ||

| Enamine | EN300-149365-50mg |

2-amino-4-oxopentanoic acid |

4439-83-2 | 50mg |

$851.0 | 2023-09-28 | ||

| Enamine | EN300-149365-250mg |

2-amino-4-oxopentanoic acid |

4439-83-2 | 250mg |

$933.0 | 2023-09-28 | ||

| Enamine | EN300-149365-5000mg |

2-amino-4-oxopentanoic acid |

4439-83-2 | 5000mg |

$2940.0 | 2023-09-28 | ||

| Enamine | EN300-149365-1000mg |

2-amino-4-oxopentanoic acid |

4439-83-2 | 1000mg |

$1014.0 | 2023-09-28 | ||

| Enamine | EN300-149365-10.0g |

2-amino-4-oxopentanoic acid |

4439-83-2 | 10g |

$4360.0 | 2023-06-08 | ||

| Enamine | EN300-149365-0.1g |

2-amino-4-oxopentanoic acid |

4439-83-2 | 0.1g |

$892.0 | 2023-06-08 | ||

| Enamine | EN300-149365-2500mg |

2-amino-4-oxopentanoic acid |

4439-83-2 | 2500mg |

$1988.0 | 2023-09-28 | ||

| Enamine | EN300-149365-500mg |

2-amino-4-oxopentanoic acid |

4439-83-2 | 500mg |

$974.0 | 2023-09-28 |

2-amino-4-oxopentanoic acid 関連文献

-

Y. Liwschitz,E. Nemes,Z. Neiman J. Chem. Soc. C 1971 223

-

Martin D. Witte,Gijsbert A. van der Marel,Johannes M. F. G. Aerts,Herman S. Overkleeft Org. Biomol. Chem. 2011 9 5908

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬